molecular formula C8H9NO3 B1316847 Methyl 5-methoxypyridine-2-carboxylate CAS No. 29681-39-8

Methyl 5-methoxypyridine-2-carboxylate

Cat. No.: B1316847
CAS No.: 29681-39-8
M. Wt: 167.16 g/mol
InChI Key: NPTCNXIVWLMWQG-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyridine-2-carboxylate is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Methyl 5-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxypyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group and the ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methoxypyridine-2-carboxylic acid, while reduction could produce 5-methoxypyridine-2-methanol.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • 5-Methylpyridine-2-carboxaldehyde
  • Methyl pyrimidine-5-carboxylate

Comparison: Methyl 5-methoxypyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and product profiles in various chemical and biological contexts.

Properties

IUPAC Name

methyl 5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTCNXIVWLMWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558435
Record name Methyl 5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-39-8
Record name Methyl 5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-methyl-pyridine (700 mg, 5.69 mmol) was dissolved in H2O (20 ml) and heated to 80° C. KMnO4 (4 g, 25.3 mmol) was added in portion to the solution over 1 h. After stirring at 80° C. for 5 h the mixture was filtrated and the filtrate was washed with H2O (60° C.). The combined water phase was concentrated. DMF (20 ml), K2CO3 (785 mg, 5.7 mmol) followed by MeI (540 ml, 8.6 mmol) was added to the remaining residue and the mixture was heated to 80° C. on. The reaction was cooled to ambient temperature and H2O was added and the mixture was extracted three times with toluene. The combined organic phases were dried and concentrated. Flashchromatography (SiO2, Heptane/EtOAc 1:1) afforded 210 mg (22%) of the title compound. 1H NMR (CDCl3): d ppm 3.93 (s, 3 H) 4.00 (s, 3 H) 7.23 (m, 1 H) 8.13 (d, 1 H) 8.40 (d, 1 H). Step 2: 4-Ethyl-5-(5-methoxy-pyridin-2-yl)-2,4-dihydro-[1,2,4]triazole-3-thione: NaOMe (4 ml, 4.0 mmol, 1M) was added to a solution of 5-Methoxy-pyridine-2-carboxylic acid methyl ester (200 mg, 1.2 mmol), 4-ethyl-3-thiosemicarbazide (145 mg, 1.2 mmol) in MeOH (10 ml) and the mixture was heated to 70° C. on. The reaction was cooled to ambient temperature and evaporated to dryness. H2O (10 ml) was added to the residue and the mixture was acidified with concentrated hydrochloric acid and the title compound 50 mg (18%) was collected by filtration. LC-MS (M++1): 237.
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700 mg
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20 mL
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4 g
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785 mg
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540 mL
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20 mL
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Yield
22%

Synthesis routes and methods II

Procedure details

The following compound was prepared using benzyl bromide according to the procedure above for compound 206: Methyl 5-benzyloxypyridine-2-carboxylate (compound 207)
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[Compound]
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compound 206
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Synthesis routes and methods III

Procedure details

100 mg of ethyl 5-fluoropyridine-2-carboxylate obtained from Reference Example 18 (step 2) was dissolved in 1 ml of dimethylformamide and 1 ml of methanol, and 163 mg of potassium carbonate was added to it and stirred under heat at 90° C. for 40 minutes. This was neutralized with aqueous 10% citric acid solution, extracted with chloroform, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and the residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate) to obtain 46.5 mg of methyl 5-methoxypyridine-2-carboxylate as a white crystal.
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100 mg
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0 (± 1) mol
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1 mL
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163 mg
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1 mL
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